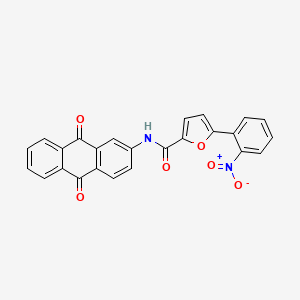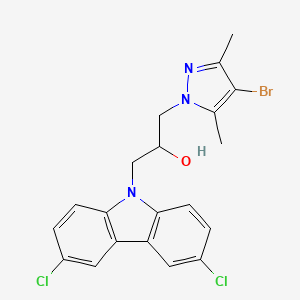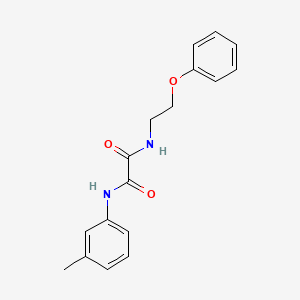
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the family of pyrrole derivatives. It was first synthesized by the pharmaceutical company Hoffmann-La Roche in the 1990s and has since been extensively studied for its potential applications in scientific research.
Mechanism of Action
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 is a broad-spectrum protein kinase inhibitor that targets multiple protein kinases including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). It binds to the ATP-binding site of these kinases and prevents their activation, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a variety of biochemical and physiological effects on cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. It can also modulate immune cell function and has been shown to have anti-inflammatory effects. In addition, this compound 31-8220 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 is its broad-spectrum activity, which allows it to target multiple protein kinases simultaneously. This makes it a useful tool for studying complex cellular processes that involve multiple signaling pathways. However, this broad-spectrum activity can also be a limitation, as it can make it difficult to determine which specific kinase is responsible for a given effect. In addition, this compound 31-8220 can have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Future Directions
There are several future directions for research on 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220. One area of interest is its potential applications in cancer therapy. This compound 31-8220 has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential applications in neurodegenerative disorders. This compound 31-8220 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans. Finally, there is interest in developing more selective protein kinase inhibitors that target specific kinases, which may have fewer off-target effects and be more useful for studying specific cellular processes.
Synthesis Methods
The synthesis of 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 involves the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base, followed by reaction with phenylhydrazine and cyclization with acetic anhydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Scientific Research Applications
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been widely used in scientific research as a protein kinase inhibitor. Protein kinases are enzymes that play critical roles in cell signaling pathways and are involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting protein kinases, this compound 31-8220 can modulate these cellular processes and has been used in a variety of research areas including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)21-15-20(24-16-9-3-1-4-10-16)22(26)25(21)17-11-5-2-6-12-17/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWKURKBRAOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)

![2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)

![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)

![1-[(4-chlorophenoxy)acetyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5012033.png)